4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride
Description
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride is a benzenesulfonyl chloride derivative functionalized with an ethoxy group at the para position and a ureido substituent at the meta position. The ureido group is further substituted with a 2-methoxyethyl chain. This compound belongs to a class of sulfonyl chlorides widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, which have applications in pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group (-SO₂Cl) confers high reactivity toward nucleophiles, enabling conjugation with amines or alcohols .
Properties
IUPAC Name |
4-ethoxy-3-(2-methoxyethylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O5S/c1-3-20-11-5-4-9(21(13,17)18)8-10(11)15-12(16)14-6-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGFXRJIYXFUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(2-methoxyethyl)urea under specific reaction conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in medicinal chemistry to design inhibitors for specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
² Calculated using atomic masses.
Physicochemical and Reactivity Differences
Electron Effects :
- Target Compound : The ethoxy group (electron-donating) slightly deactivates the sulfonyl chloride, while the 2-methoxyethyl substituent introduces moderate polarity.
- Aryl-Substituted Analogs (e.g., pyridinyl, fluorophenyl): Aromatic rings with electron-withdrawing groups (e.g., fluorine in ) enhance the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions.
- Chlorinated Analogs (e.g., ): Chlorine atoms strongly activate the sulfonyl chloride via electron withdrawal, increasing hydrolysis susceptibility .
Solubility and Lipophilicity :
Hazard Profiles
All sulfonyl chlorides share inherent hazards due to their reactive -SO₂Cl group:
³ Assumed based on similar compounds.
Biological Activity
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride is a compound with potential biological significance, particularly in medicinal chemistry. Its structure includes a sulfonyl chloride functional group, which is known to react with various nucleophiles, potentially leading to the synthesis of biologically active derivatives. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClN₂O₄S
- Molecular Weight : 318.81 g/mol
- CAS Number : 678186-10-2
- Structure : The compound features an ethoxy group and a ureido moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. This mechanism is common among many sulfonamide derivatives.
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound might also exhibit such effects against various pathogens.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below is a summary of its effects based on available research:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways. |
| Study 2 | Antimicrobial Effects | Showed activity against Gram-positive bacteria in vitro. |
| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines at certain concentrations. |
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzenesulfonyl chlorides, including this compound. The compound was tested against a panel of bacteria and exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antimicrobial potential.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
